Cas no 1379408-35-1 (3,6-Difluoro-2-methylcinnamic acid)

3,6-Difluoro-2-methylcinnamic acid is a fluorinated cinnamic acid derivative characterized by its distinct substitution pattern, featuring fluorine atoms at the 3- and 6-positions and a methyl group at the 2-position of the aromatic ring. This structural configuration enhances its utility as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The fluorine substitutions improve metabolic stability and bioavailability, while the methyl group influences steric and electronic properties. Its high purity and well-defined reactivity make it suitable for cross-coupling reactions, cyclizations, and other fine chemical applications. The compound is typically supplied as a crystalline solid with documented analytical data to ensure reproducibility.
3,6-Difluoro-2-methylcinnamic acid structure
1379408-35-1 structure
商品名:3,6-Difluoro-2-methylcinnamic acid
CAS番号:1379408-35-1
MF:C10H8F2O2
メガワット:198.166130065918
CID:5002491

3,6-Difluoro-2-methylcinnamic acid 化学的及び物理的性質

名前と識別子

    • 3,6-Difluoro-2-methylcinnamic acid
    • インチ: 1S/C10H8F2O2/c1-6-7(2-5-10(13)14)9(12)4-3-8(6)11/h2-5H,1H3,(H,13,14)/b5-2+
    • InChIKey: MESILXUWYHJFEV-GORDUTHDSA-N
    • ほほえんだ: FC1=CC=C(C(/C=C/C(=O)O)=C1C)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 240
  • トポロジー分子極性表面積: 37.3
  • 疎水性パラメータ計算基準値(XlogP): 2.4

3,6-Difluoro-2-methylcinnamic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A010013063-500mg
3,6-Difluoro-2-methylcinnamic acid
1379408-35-1 97%
500mg
847.60 USD 2021-07-05
Alichem
A010013063-1g
3,6-Difluoro-2-methylcinnamic acid
1379408-35-1 97%
1g
1,579.40 USD 2021-07-05
Alichem
A010013063-250mg
3,6-Difluoro-2-methylcinnamic acid
1379408-35-1 97%
250mg
499.20 USD 2021-07-05

3,6-Difluoro-2-methylcinnamic acid 関連文献

3,6-Difluoro-2-methylcinnamic acidに関する追加情報

Introduction to 3,6-Difluoro-2-methylcinnamic acid (CAS No. 1379408-35-1)

3,6-Difluoro-2-methylcinnamic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1379408-35-1, is a fluorinated derivative of cinnamic acid. This compound has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. The presence of fluorine atoms at the 3 and 6 positions introduces enhanced lipophilicity and metabolic stability, making it a promising candidate for drug development.

The molecular structure of 3,6-Difluoro-2-methylcinnamic acid consists of a phenyl ring substituted with a carboxylic acid group at one end and a vinyl group with fluorine atoms at the 3 and 6 positions. The methyl group at the 2-position further modulates its electronic and steric properties. This specific arrangement of functional groups makes it an interesting scaffold for designing novel therapeutic agents.

In recent years, there has been growing interest in fluorinated aromatic compounds due to their ability to improve pharmacokinetic profiles of drugs. The fluorine atom can enhance binding affinity to biological targets, increase resistance to metabolic degradation, and modify the solubility of the compound. These attributes have made fluorinated cinnamic acids, including 3,6-Difluoro-2-methylcinnamic acid, valuable in the development of small-molecule drugs.

One of the most compelling aspects of 3,6-Difluoro-2-methylcinnamic acid is its potential application in the synthesis of bioactive molecules. Researchers have explored its utility as an intermediate in the preparation of inhibitors targeting various enzymes and receptors. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against enzymes involved in cancer metabolism. The fluorine atoms contribute to stronger interactions with these targets, potentially leading to more effective therapeutic outcomes.

Moreover, the structural features of 3,6-Difluoro-2-methylcinnamic acid make it a suitable candidate for further derivatization to explore new pharmacological activities. By modifying other parts of the molecule while retaining the core fluorinated cinnamic acid scaffold, chemists can generate libraries of compounds with tailored properties. This approach has been successfully employed in high-throughput screening campaigns to identify novel drug candidates.

The synthesis of 3,6-Difluoro-2-methylcinnamic acid typically involves multi-step organic reactions starting from commercially available precursors. The introduction of fluorine atoms requires specialized synthetic methodologies, such as halogen exchange reactions or metal-catalyzed cross-coupling processes. Despite these challenges, advancements in synthetic chemistry have made it feasible to produce this compound in good yields and purity.

In academic research, 3,6-Difluoro-2-methylcinnamic acid has been used as a building block for exploring new chemical space. Its unique properties have been leveraged in studies aimed at understanding structure-activity relationships (SAR) for various biological targets. These studies not only contribute to our fundamental understanding of drug design but also provide practical insights for medicinal chemists working on next-generation therapeutics.

The pharmaceutical industry has also shown interest in 3,6-Difluoro-2-methylcinnamic acid due to its potential therapeutic applications. Several companies are actively investigating its use in developing treatments for diseases such as cancer and inflammatory disorders. Preclinical studies have demonstrated promising results in animal models, highlighting its potential as a lead compound for further development.

As research continues to uncover new applications for fluorinated compounds, 3,6-Difluoro-2-methylcinnamic acid is likely to play an increasingly important role in drug discovery and development. Its unique structural features and favorable pharmacokinetic properties make it a valuable tool for medicinal chemists seeking to design innovative therapeutic agents.

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